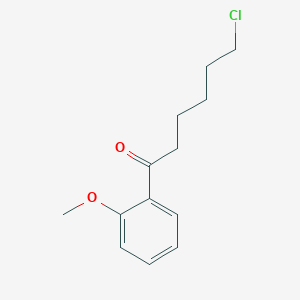

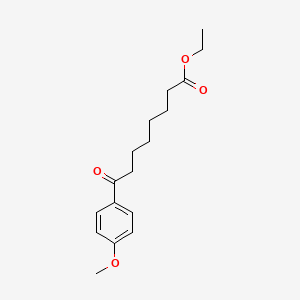

6-Chloro-1-(2-methoxyphenyl)-1-oxohexane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

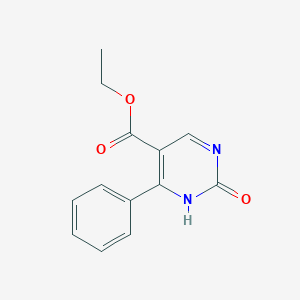

Molecular Structure Analysis

Detailed molecular structure analysis of “6-Chloro-1-(2-methoxyphenyl)-1-oxohexane” is not available. There are studies on the structure of related compounds .Chemical Reactions Analysis

Specific chemical reactions involving “6-Chloro-1-(2-methoxyphenyl)-1-oxohexane” are not documented. There are studies on the reactions of structurally similar compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Chloro-1-(2-methoxyphenyl)-1-oxohexane” are not well-documented .科学的研究の応用

Pharmacology: Antihypertensive Drug Synthesis

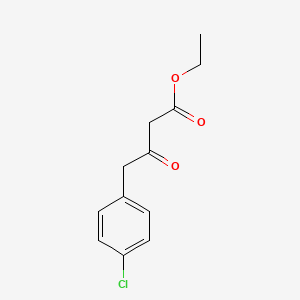

6-Chloro-1-(2-methoxyphenyl)-1-oxohexane: is a key intermediate in the synthesis of urapidil . Urapidil is an antihypertensive drug used to treat essential hypertension and hypertensive emergencies. It functions as an α-blocker, reducing peripheral blood pressure without affecting heart rate or intracranial pressure. The compound can cross the blood-brain barrier and activate the 5HT-1A receptor, providing central antihypertensive activity.

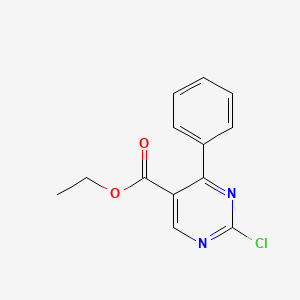

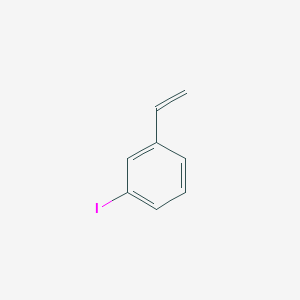

Organic Synthesis: Suzuki–Miyaura Coupling

In organic synthesis, this compound could be utilized in the Suzuki–Miyaura coupling , a widely-applied carbon–carbon bond-forming reaction. The reaction conditions are mild and tolerant of various functional groups, making it suitable for creating complex organic molecules.

Medicinal Chemistry: Drug Design

The compound’s structure could be modified to create new boron-containing drugs for neutron capture therapy . Boronic acids and esters are pivotal in designing drugs due to their ability to act as boron carriers, which are essential for this type of cancer therapy.

Industrial Applications: Large-Scale Synthesis

6-Chloro-1-(2-methoxyphenyl)-1-oxohexane: may be used in industrial applications where its stability and reactivity are advantageous for large-scale synthesis processes . Its functional group tolerance and ease of purification make it suitable for high-yielding reactions.

Biochemistry: Boronic Ester Research

In biochemistry, the compound could be important for studying the reactivity and stability of boronic esters in aqueous environments . These studies are crucial for understanding the behavior of boron-containing compounds in biological systems.

Chemical Engineering: Process Optimization

Finally, in chemical engineering, this compound could be involved in optimizing synthetic routes for pharmaceuticals . An example is the improved synthesis of urapidil, where the compound’s stability and reactivity could lead to more efficient production methods.

作用機序

特性

IUPAC Name |

6-chloro-1-(2-methoxyphenyl)hexan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClO2/c1-16-13-9-5-4-7-11(13)12(15)8-3-2-6-10-14/h4-5,7,9H,2-3,6,8,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYBPMHGYJUGMND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)CCCCCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00455112 |

Source

|

| Record name | 6-Chloro-1-(2-methoxyphenyl)hexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

501083-60-9 |

Source

|

| Record name | 6-Chloro-1-(2-methoxyphenyl)hexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(5-Carboxypentyl)-1,1,2-trimethyl-1H-benz[e]indolium bromide](/img/structure/B1310541.png)